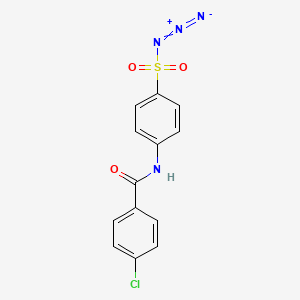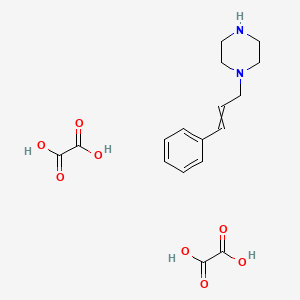
Oxalic acid;1-(3-phenylprop-2-enyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;1-(3-phenylprop-2-enyl)piperazine is a compound that combines the properties of oxalic acid and 1-(3-phenylprop-2-enyl)piperazine. Oxalic acid is a dicarboxylic acid known for its role in various biological processes and industrial applications. 1-(3-phenylprop-2-enyl)piperazine is a derivative of piperazine, a heterocyclic organic compound with a wide range of biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenylprop-2-enyl)piperazine typically involves the reaction of piperazine with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 1-(3-phenylprop-2-enyl)piperazine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-phenylprop-2-enyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Applications De Recherche Scientifique
1-(3-phenylprop-2-enyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-(3-phenylprop-2-enyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act on the GABA (γ-aminobutyric acid) receptor, leading to neuromuscular effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A parent compound with a wide range of biological activities.
1-(2-phenylethyl)piperazine: A similar compound with slight structural differences.
1-(4-phenylbutyl)piperazine: Another derivative with extended alkyl chain.
Uniqueness
1-(3-phenylprop-2-enyl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylprop-2-enyl group differentiates it from other piperazine derivatives, potentially leading to unique interactions with molecular targets .
Propriétés
Numéro CAS |
88172-00-3 |
|---|---|
Formule moléculaire |
C17H22N2O8 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
oxalic acid;1-(3-phenylprop-2-enyl)piperazine |
InChI |
InChI=1S/C13H18N2.2C2H2O4/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;2*3-1(4)2(5)6/h1-7,14H,8-12H2;2*(H,3,4)(H,5,6) |
Clé InChI |
GOKWWDFCPCQFRB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC=CC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
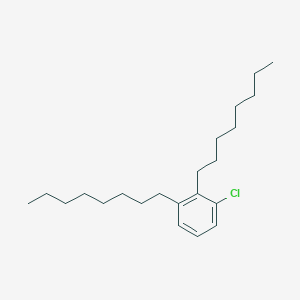
![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
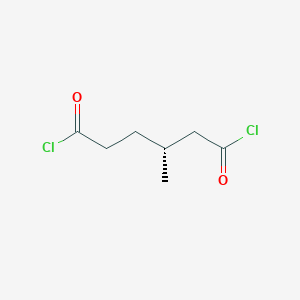
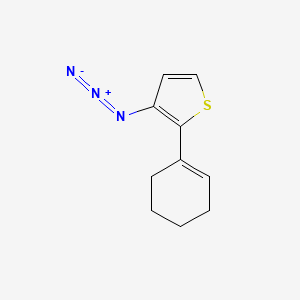
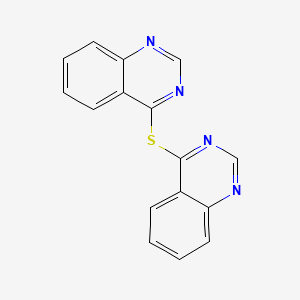

![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
